molecular formula C15H17N3O3S B2576861 N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine CAS No. 929968-03-6

N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine

Cat. No.: B2576861
CAS No.: 929968-03-6
M. Wt: 319.38
InChI Key: QTTDFWAXKJJMMX-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Piperidine Ring Introduction: The benzothiazole intermediate is then reacted with a piperidine derivative under appropriate conditions to form the piperidine ring.

    Coupling with Glycine: The final step involves coupling the piperidine-benzothiazole intermediate with glycine using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}alanine: Similar structure but with alanine instead of glycine.

    N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}serine: Similar structure but with serine instead of glycine.

Uniqueness

N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine is unique due to its specific combination of a benzothiazole ring, a piperidine ring, and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(20)9-16-15(21)18-7-5-10(6-8-18)14-17-11-3-1-2-4-12(11)22-14/h1-4,10H,5-9H2,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDFWAXKJJMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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